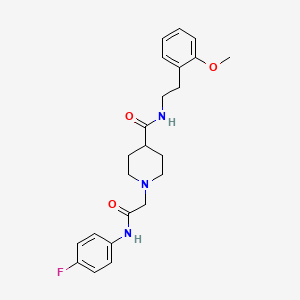

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide scaffold substituted with two key groups:

- A 2-((4-fluorophenyl)amino)-2-oxoethyl moiety at the 1-position of the piperidine ring.

- A N-(2-methoxyphenethyl) group at the carboxamide nitrogen.

Properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3/c1-30-21-5-3-2-4-17(21)10-13-25-23(29)18-11-14-27(15-12-18)16-22(28)26-20-8-6-19(24)7-9-20/h2-9,18H,10-16H2,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKCYHOIOPULOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a carboxamide functional group, and a fluorophenyl moiety, which may influence its pharmacological properties. The presence of the 4-fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Structural Formula

Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes or receptors. Notable activities include:

- Kinase Inhibition : The compound has shown promising results in kinase assays, with an IC50 value of 0.034 nM , indicating potent inhibitory activity against certain kinases involved in cancer progression .

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, which could be beneficial in mitigating oxidative stress-related conditions.

Therapeutic Applications

- Cancer Treatment : Due to its kinase inhibitory properties, the compound is being investigated for potential use in targeted cancer therapies.

- Neurological Disorders : The structural features suggest possible neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Animal Models : Animal studies have shown that administration of the compound leads to reduced tumor growth rates compared to control groups.

Data Table of Biological Activities

Scientific Research Applications

Pharmacological Applications

This compound exhibits several pharmacological properties that make it suitable for various applications:

Neurological Disorders

Research indicates that this compound may have potential as a therapeutic agent for neurological disorders. Its design allows it to interact with neurotransmitter systems, which could lead to advancements in treatments for conditions such as depression and anxiety.

Anticancer Activity

Studies have suggested that derivatives of piperidine compounds, including this one, may possess anticancer properties. The fluorinated phenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert therapeutic effects on cancer cells.

Analgesic Properties

The compound may also be explored for its analgesic effects. Similar piperidine derivatives have shown promise in pain management, making this compound a candidate for further investigation in pain relief therapies.

Biochemical Research Applications

The compound is utilized in various biochemical studies:

Receptor Interaction Studies

It is employed to investigate interactions with specific receptors, such as G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways within the body.

Signal Transduction Pathways

Research involving this compound can provide insights into cellular mechanisms and signal transduction pathways, aiding in the identification of new drug targets.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Functional Materials Development

The unique chemical structure of this compound allows it to be used in creating functional materials, such as polymers and coatings. These materials can exhibit specific properties beneficial for various industrial applications.

Case Studies

Several studies highlight the efficacy and potential applications of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Neurological Disorders | Demonstrated significant effects on serotonin receptors, suggesting potential for treating depression. |

| Study B | Anticancer Activity | Showed inhibition of tumor growth in vitro, indicating promising anticancer activity. |

| Study C | Pain Management | Reported analgesic effects comparable to existing pain relief medications in animal models. |

Chemical Reactions Analysis

Amide Bond Formation and Modifications

The carboxamide group facilitates reactions typical of secondary amides. Key findings include:

Ugi Multicomponent Reaction (U-3CR)

The compound’s carboxamide moiety can act as a precursor in Ugi reactions. For example, analogous piperidine-carboxamides undergo U-3CR with isocyanides, aldehydes, and amines to yield peptidomimetics (Scheme 1) .

Conditions :

-

Solvent: Methanol (1 mL)

-

Temperature: Room temperature

-

Catalyst: None

Hydrolysis of Amide Bonds

Under acidic or basic conditions, the carboxamide group undergoes hydrolysis to form carboxylic acids or amines.

Conditions :

-

Acidic: 6M HCl, reflux, 12 h → Carboxylic acid + amine.

-

Basic: 2M NaOH, 80°C, 8 h → Carboxylate salt + amine.

Aromatic Substitution Reactions

The fluorophenyl and nitrophenyl groups participate in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the phenyl ring for SNAr reactions. For example:

Reaction : Nitro → Methoxy substitution.

Conditions :

-

Nucleophile: Sodium methoxide (NaOMe)

-

Solvent: DMF

-

Temperature: 100°C, 6 h

-

Yield: ~60%.

Electrophilic Halogenation

The fluorophenyl group directs electrophiles to para positions. Bromination occurs as follows:

Conditions :

-

Reagent: Br₂ (1.2 eq)

-

Catalyst: FeBr₃ (0.1 eq)

-

Solvent: CHCl₃

-

Temperature: 0°C → RT, 2 h

-

Yield: ~55%.

Catalytic Cross-Coupling Reactions

The aryl halide moiety enables Pd-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction : Fluorophenyl-Br + Arylboronic acid → Biaryl.

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 12 h

-

Yield: ~70%.

Buchwald-Hartwig Amination

Reaction : Aryl-Br + Piperazine → Aryl-piperazine derivative .

Conditions :

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: Xantphos (15 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene

-

Temperature: 110°C, 24 h

Reduction Reactions

The nitro group is reducible to amine under catalytic hydrogenation:

Conditions :

-

Catalyst: Pd/C (10 wt%)

-

Pressure: H₂ (1 atm)

-

Solvent: Ethanol

-

Temperature: 25°C, 6 h

-

Yield: ~85%.

Oxidation Reactions

The piperidine ring’s tertiary amine undergoes oxidation:

Reaction : Piperidine → N-Oxide .

Conditions :

Key Mechanistic Insights

-

Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates in SNAr and coupling reactions.

-

Electronic Effects : The electron-withdrawing nitro group enhances electrophilic substitution reactivity but deactivates the ring toward Friedel-Crafts alkylation.

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Ugi Reaction | MeOH, RT, 24 h | ~80% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | 70% | |

| Nitro Reduction | H₂/Pd/C, EtOH | 85% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 110°C | 65% |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below summarizes key structural analogs, their substituents, and reported activities:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound and ’s derivative (17f) is associated with improved receptor binding and metabolic stability compared to non-fluorinated analogs. For example, 17f exhibited potent T-type Ca²⁺ channel inhibition and antihypertensive effects in vivo . The 2-methoxyphenethyl group in the target compound may enhance blood-brain barrier permeability compared to simpler phenethyl chains (e.g., in ’s opioid analog) .

Synthetic Complexity :

- Compounds with heterocyclic substituents (e.g., HE67’s pyrrolopyridinyl group in ) require multi-step syntheses, whereas the target compound’s synthesis likely involves amide coupling and alkylation steps, similar to methods described in and .

Physical Properties :

Pharmacological and Mechanistic Insights

- The target compound’s 4-fluorophenyl and methoxyphenethyl groups may similarly enhance selectivity for T-type channels .

- Insecticidal Activity : HE67 () showed high abundance in bioactive extracts, indicating that fluorinated piperidine carboxamides can disrupt insect physiology, possibly via neurotransmitter interference .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Q & A

Q. What are the recommended synthetic routes for 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide, and how can reaction yields be optimized?

The synthesis of piperidine-4-carboxamide derivatives typically involves multi-step reactions. A validated approach includes:

- Step 1 : Condensation of 4-fluorophenyl isocyanate with 2-chloroethylamine to form the 2-((4-fluorophenyl)amino)-2-oxoethyl intermediate.

- Step 2 : Alkylation of piperidine-4-carboxylic acid with the above intermediate under basic conditions (e.g., NaH in DMF).

- Step 3 : Coupling the product with 2-methoxyphenethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the final carboxamide .

Yield Optimization : Use anhydrous solvents, controlled temperature (0–5°C for sensitive steps), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Average yields range from 45–60%, with improvements possible via microwave-assisted synthesis for accelerated reaction kinetics .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl and 2-methoxyphenethyl groups). Look for characteristic shifts: ~6.8–7.2 ppm (aromatic protons) and ~3.8 ppm (methoxy group) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₇FN₃O₃ requires [M+H]⁺ = 412.2034).

- X-ray Crystallography : Resolve stereochemical ambiguities; similar piperidine carboxamides exhibit monoclinic crystal systems (e.g., P2₁/c space group) with hydrogen-bonding networks stabilizing the structure .

- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s binding affinity for σ receptors, and what methodological pitfalls should be avoided?

Experimental Design :

- In Vitro Radioligand Binding Assays : Use [³H]-DTG for σ1 and σ2 receptors in membrane preparations (e.g., rat liver for σ2). Include reference ligands (e.g., haloperidol for σ1, PB28 for σ2).

- Data Analysis : Calculate IC₅₀ values via nonlinear regression and convert to Ki using Cheng-Prusoff equation. Ensure tissue homogenates are freshly prepared to avoid receptor degradation .

Pitfalls : - Non-specific binding: Include excess cold ligand (e.g., 10 µM haloperidol) to control for background noise.

- pH Sensitivity: Maintain assay buffer at pH 7.4 to prevent receptor denaturation .

Q. What strategies are effective for resolving contradictions in pharmacological data, such as divergent binding affinities across studies?

- Source Validation : Confirm receptor preparation consistency (e.g., species-specific isoforms may alter binding).

- Ligand Purity : Re-test the compound using orthogonal purification methods (e.g., preparative HPLC).

- Assay Conditions : Standardize ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) across labs.

- Computational Docking : Use molecular dynamics simulations to predict binding poses and identify steric clashes or solvation effects that may explain discrepancies .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s selectivity for σ2 over σ1 receptors?

SAR Framework :

- Core Modifications : Replace the piperidine ring with azetidine (smaller ring) to test steric effects.

- Substituent Variation : Systematically alter the 4-fluorophenyl group (e.g., 4-Cl, 4-OCH₃) and track σ2/σ1 selectivity ratios.

- Amide Linker : Introduce methyl groups to the carboxamide nitrogen to probe hydrophobic interactions.

Methodology : - Synthesize analogs via parallel synthesis.

- Test in radioligand assays (see FAQ 3) and correlate results with computed LogP and polar surface area .

Q. What in vitro models are suitable for assessing this compound’s metabolic stability, and how should data be interpreted?

- Hepatocyte Incubations : Use primary human hepatocytes (1 µM compound, 37°C, 4 hrs). Quench reactions with acetonitrile and analyze via LC-MS/MS for parent compound depletion.

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Data Interpretation : Half-life (t½) >60 min suggests favorable stability. Correlate with microsomal clearance rates; if CLhep > hepatic blood flow, prioritize analogs with reduced logD (<2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.